molecular formula C12H13ClN2S2 B15239578 3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Cat. No.: B15239578
M. Wt: 284.8 g/mol
InChI Key: QQPQFRSUAUEYHK-UHFFFAOYSA-N
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Description

3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with a unique structure that includes chlorine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to specific reaction conditions to form the final product. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as halogenation, methylation, and thiolation.

    Cyclization: The intermediates undergo cyclization reactions to form the tricyclic core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfur-containing groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(2-methylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
  • 3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Uniqueness

3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is unique due to its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C12H13ClN2S2

Molecular Weight

284.8 g/mol

IUPAC Name

4-chloro-2-(methylsulfanylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H13ClN2S2/c1-16-6-9-14-11(13)10-7-4-2-3-5-8(7)17-12(10)15-9/h2-6H2,1H3

InChI Key

QQPQFRSUAUEYHK-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Origin of Product

United States

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